 
            | REACTION_CXSMILES | [Br-].[K+].[OH:3][C@@H:4]1[CH2:8][CH2:7][CH2:6][C@H:5]1[NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13].Cl[O-].[Na+].C(=O)([O-])[O-].[K+].[K+]>ClCCl.[Cl-].[Na+].CC1(C)CCCC(C)(C)[NH+]1[O-]>[O:3]=[C:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[NH:9][C:10](=[O:16])[O:11][C:12]([CH3:14])([CH3:13])[CH3:15] |f:0.1,3.4,5.6.7,9.10| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    Cl[O-].[Na+]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            solid                                                                                                                                                                     | 
| Quantity | 
                                                                                    10 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C([O-])([O-])=O.[K+].[K+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    150 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    [Cl-].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    8.5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Br-].[K+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    75 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O[C@H]1[C@@H](CCC1)NC(OC(C)(C)C)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    285 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    ClCCl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    2.2 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    CC1([NH+](C(CCC1)(C)C)[O-])C                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                5 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                with stirring                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                is added                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                with stirring to the reaction mixture                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the temperature below 5° C                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                The mixture is stirred at 5° C. for an additional 30 min                                                                             | 
| Duration | 
                                                                                30 min                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The organic layer is separated                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                evaporated                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The oily red residue is purified over a silica gel pad                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                eluting with EtOAc/hexanes (1/3)                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    O=C1C(CCC1)NC(OC(C)(C)C)=O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 43 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.3% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |